molecular formula C15H10Br2N2O2 B15341773 4(3H)-Quinazolinone, 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl- CAS No. 27945-60-4

4(3H)-Quinazolinone, 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl-

Cat. No.: B15341773
CAS No.: 27945-60-4
M. Wt: 410.06 g/mol
InChI Key: CMBQUYBOWBBBGA-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl- is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with formamide or urea under acidic or basic conditions. The specific synthetic route for 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone may involve the bromination of the phenyl ring followed by cyclization with formamide.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of quinazolinone-quinone derivatives.

  • Reduction: Reduction of the quinazolinone ring to form corresponding amines.

  • Substitution: Introduction of different substituents on the phenyl ring.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and antitumor properties.

  • Medicine: Potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infections.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4(3H)-Quinazolinone, 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl- exerts its effects involves its interaction with molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Quinazolinone: The parent compound with similar biological activities.

  • Brominated Quinazolinones: Other derivatives with bromine atoms on the phenyl ring.

  • Hydroxylated Quinazolinones: Compounds with hydroxyl groups on the phenyl ring.

Uniqueness: 4(3H)-Quinazolinone, 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other quinazolinone derivatives.

Properties

CAS No.

27945-60-4

Molecular Formula

C15H10Br2N2O2

Molecular Weight

410.06 g/mol

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C15H10Br2N2O2/c1-8-18-13-5-3-2-4-10(13)15(21)19(8)9-6-11(16)14(20)12(17)7-9/h2-7,20H,1H3

InChI Key

CMBQUYBOWBBBGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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